molecular formula C24H23N3O3S B301630 N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No. B301630
M. Wt: 433.5 g/mol
InChI Key: JMXNFNTXHQMUCB-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative that has been synthesized and studied for its potential use as a therapeutic agent in various diseases.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as an anti-microbial agent.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its potential use as a therapeutic agent in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential therapeutic benefits.

Future Directions

There are many future directions for the study of N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to further investigate its mechanism of action and potential therapeutic benefits in various diseases. Another direction is to study its potential use as an anti-microbial agent. Additionally, it could be studied for its potential use in combination with other drugs for more effective treatments.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 2,6-dimethylphenyl isocyanate with ethyl 2-amino-3-indolylpropenoate in the presence of triethylamine. The resulting intermediate is then treated with thioacetic acid to yield the final product.

properties

Product Name

N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C24H23N3O3S/c1-4-26-13-17(18-10-5-6-11-19(18)26)12-20-23(29)27(24(30)31-20)14-21(28)25-22-15(2)8-7-9-16(22)3/h5-13H,4,14H2,1-3H3,(H,25,28)/b20-12-

InChI Key

JMXNFNTXHQMUCB-NDENLUEZSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=C(C=CC=C4C)C

SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=C(C=CC=C4C)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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